3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Description

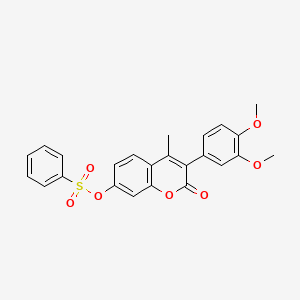

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate is a synthetic coumarin derivative with a complex substitution pattern. Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold substituted at the 3-position with a 3,4-dimethoxyphenyl group, at the 4-position with a methyl group, and at the 7-position with a benzenesulfonate ester. The 3,4-dimethoxyphenyl moiety introduces electron-rich aromatic character, while the benzenesulfonate group enhances molecular stability and may influence solubility .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7S/c1-15-19-11-10-17(31-32(26,27)18-7-5-4-6-8-18)14-21(19)30-24(25)23(15)16-9-12-20(28-2)22(13-16)29-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBJUQVCVKUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in recent research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₂O₇ |

| Molecular Weight | 430.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:

Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and oxidative stress. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

2. Antioxidant Activity:

Studies have shown that the compound exhibits significant antioxidant properties, scavenging free radicals and protecting cellular components from oxidative damage. This activity is crucial for preventing cellular aging and various diseases linked to oxidative stress .

3. Anticancer Properties:

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . The chromenone core structure allows for potential interactions with DNA, affecting gene expression.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study concluded that the compound effectively mitigates inflammation through enzyme inhibition.

Study 2: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of this compound utilized various assays (DPPH, ABTS) to measure free radical scavenging activity. Results indicated a strong antioxidant effect, comparable to established antioxidants like Vitamin C .

Study 3: Anticancer Activity

In vitro tests demonstrated that the compound inhibited the proliferation of several cancer cell lines (e.g., breast and colon cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Bardoxolone methyl | Anti-inflammatory | Nrf2 activation |

| Curcumin | Antioxidant, anti-inflammatory | NF-kB inhibition |

| Quercetin | Antioxidant, anticancer | Apoptosis induction |

Comparison with Similar Compounds

Core Coumarin Derivatives

- 4-Methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate (3a) : Synthesized via O-sulfonylation of 7-hydroxy-4-methylcoumarin with benzenesulfonyl chloride . Lacks the 3-(3,4-dimethoxyphenyl) group, resulting in reduced steric bulk and altered electronic properties.

- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate (3b) : Features an iodine substituent at the 8-position, which may enhance halogen bonding interactions in crystallography or biological targets .

Functionalized Aromatic Derivatives

- For example, (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibits strong antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 8.7 µM) . This highlights the role of methoxy groups in enhancing bioactivity.

Key Observations :

- The 3,4-dimethoxyphenyl group in curcumin analogs correlates with enhanced antioxidant and ACE inhibition . By analogy, the target coumarin derivative may exhibit similar trends, though experimental validation is required.

- Sulfonate esters (e.g., in 3a) improve thermal stability compared to hydroxylated coumarins, as demonstrated by thermogravimetric analysis (TGA) showing decomposition temperatures >200°C .

Physicochemical Properties

- Solubility : The benzenesulfonate group increases hydrophilicity relative to unmodified coumarins. For example, 3a is soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate?

The compound is typically synthesized via O-sulfonylation of the corresponding 7-hydroxycoumarin precursor with benzenesulfonyl chloride. A common protocol involves refluxing the coumarin derivative (e.g., 7-hydroxy-4-methylcoumarin) with benzenesulfonyl chloride in dichloromethane or ethyl acetate, using triethylamine or K₂CO₃ as a base to neutralize HCl byproducts . Reaction optimization includes controlling stoichiometry (1:1.1 molar ratio of coumarin to sulfonyl chloride) and temperature (ambient to 80°C). Post-reaction workup involves solvent evaporation, aqueous extraction, and recrystallization (e.g., hexane/ethyl acetate mixtures) for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4, sulfonate at C7). Coumarin lactone carbonyls typically appear at ~160-165 ppm in ¹³C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).

- FT-IR : Peaks at ~1150–1250 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (coumarin lactone C=O) confirm functional groups .

Q. How is preliminary biological activity screening designed for this compound?

Initial assays focus on enzyme inhibition (e.g., Cdc25 phosphatases, HSP90) or anti-inflammatory targets (e.g., TNF-α). Protocols include:

- In vitro enzyme assays : Dose-response curves (0.1–100 µM) with recombinant enzymes and fluorogenic substrates. IC₅₀ values are calculated using nonlinear regression .

- Cell viability assays : MTT or resazurin-based tests (24–72 hr exposure) to assess cytotoxicity in normal vs. cancer cell lines .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during sulfonylation of polyhydroxycoumarins?

Competing sulfonation at multiple hydroxyl groups (e.g., C5 vs. C7 in coumarins) requires careful protection/deprotection strategies. For example, steric hindrance from the 4-methyl group in 4-methylumbelliferone directs sulfonylation to the less hindered C7 position. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature also influence regioselectivity . Advanced monitoring via TLC or HPLC during reaction progression is critical to optimize yield and purity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles, torsion angles, and packing interactions. For example, the sulfonate group’s orientation relative to the coumarin core can be determined via O1–S1–C7–C8 torsion angles (~−179°), confirming planarity . Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (with riding H-atom models) ensures accuracy. Twinning or disorder in crystals may require specialized refinement protocols .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : AutoDock Vina or Glide predicts binding modes to targets like Cdc25B (PDB: 1C25). The 3,4-dimethoxyphenyl group’s π-stacking with active-site residues (e.g., Phe543) is a key focus .

- QSAR modeling : Hammett σ constants for substituents (e.g., −OCH₃ vs. −SO₂Ph) correlate electronic effects with bioactivity .

- Molecular dynamics (MD) : Simulations (10–100 ns) assess stability of ligand-target complexes in solvated environments .

Methodological Notes

- Purification challenges : Recrystallization from hexane/ethyl acetate (7:1) minimizes co-elution of sulfonate byproducts .

- Crystallography pitfalls : Use PLATON to check for twinning; apply TWINABS for data scaling in cases of pseudo-merohedral twinning .

- Bioassay controls : Include reference inhibitors (e.g., sodium orthovanadate for phosphatases) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.